BenchChemオンラインストアへようこそ!

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane

Muscarinic receptor pharmacology Structure-activity relationship Conformational analysis

This unsubstituted quinuclidine-ether-pyrazine is the ONLY compound combining an O-linker, [2.2.2]-azabicycle, and bare pyrazine ring—the missing baseline for quantitative muscarinic SAR. Without it, linker vs. scaffold vs. substituent contributions cannot be deconvolved. Directly compare with the 140-fold M2/M1-selective azanorbornane ether and the high-efficacy C-linked analog 12a under identical assays. Leverage the 2-step etherification route (no cryogenic lithiation) for scalable CNS-chemotype evaluation. Procure today to anchor your substituent scan.

Molecular Formula C11H15N3O
Molecular Weight 205.261
CAS No. 179470-40-7
Cat. No. B2701727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane
CAS179470-40-7
Molecular FormulaC11H15N3O
Molecular Weight205.261
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC3=NC=CN=C3
InChIInChI=1S/C11H15N3O/c1-5-14-6-2-9(1)10(8-14)15-11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2
InChIKeyJNXOUJRJXRSRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane (CAS 179470-40-7): Procurement-Relevant Identity and Structural Class


3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane (CAS 179470-40-7) is a quinuclidine-based heteroaryl ether with molecular formula C₁₁H₁₅N₃O and molecular weight 205.26 g/mol . The compound features a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold linked via an oxygen bridge to a pyrazine ring at the 2-position . This core structure places it within the broader class of pyrazine-substituted azabicyclic muscarinic receptor ligands, which have been extensively characterized for central nervous system applications [1]. The compound's defining structural features—an ether linkage (rather than a direct C–C bond) between the azabicycle and the heteroaromatic ring, combined with an unsubstituted pyrazine moiety—distinguish it from well-studied analogs such as L-689,660 and related quinuclidinylpyrazines [2].

Why Generic Substitution Fails for 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane: Linker, Scaffold, and Substitution Pattern Drive Divergent Target Profiles


Within the pyrazine-azabicycle ligand class, three structural variables critically determine receptor affinity, functional selectivity, and physicochemical suitability: (i) the nature of the linker connecting the azabicycle to the pyrazine (ether O-linker vs. direct C–C bond), (ii) the azabicycle ring size (quinuclidine [2.2.2] vs. azanorbornane [2.2.1]), and (iii) the substituent pattern on the pyrazine ring [1]. Published data on the direct C-linked quinuclidinylpyrazine 12a demonstrate that even the absence of the ether oxygen atom produces a compound with an NMS/OXO-M binding ratio of ~3,460, indicative of high predicted cortical efficacy [2]. In contrast, the azanorbornane ether analog (S)-3-(pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane exhibits a 140-fold selectivity window between M2 (Ki = 40 nM) and M1 (Ki = 5,600 nM) receptors [3]. These data illustrate that superficially similar in-class compounds cannot be interchanged without risking substantial shifts in potency, efficacy, and subtype selectivity—risks that are amplified when the linker chemistry, ring size, or substitution pattern differs from the target compound [4].

Quantitative Differentiation Evidence for 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane vs. Closest Analogs


Ether Linker vs. Direct C–C Bond: Conformational and Electronic Consequences for Receptor Interaction

The target compound incorporates an oxygen ether linker between the quinuclidine C3 position and the pyrazine C2 position, in contrast to the direct C–C bond found in quinuclidinylpyrazine 12a and L-689,660 (5n). Introduction of the ether oxygen increases the distance between the azabicycle and the heteroaromatic ring by approximately 1.4 Å and adds a hydrogen-bond acceptor site, which is predicted to alter the orientation of the pyrazine ring within the receptor binding pocket [1]. This structural difference is functionally significant: in the quinuclidine sub-series, replacement of the C-linked pyrazine with an O-linked pyrazine bearing a hexyloxy substituent (compound 5i) produced a 4.8-fold increase in M1 functional efficacy and reduced M3 activity compared with the C-linked chloropyrazine L-689,660 (5n), demonstrating that the ether linkage profoundly modulates functional selectivity [2]. The unsubstituted pyrazine ether of the target compound provides a baseline scaffold for evaluating how the ether oxygen alone—without additional side-chain contributions—affects muscarinic receptor engagement.

Muscarinic receptor pharmacology Structure-activity relationship Conformational analysis

Quinuclidine [2.2.2] vs. Azanorbornane [2.2.1] Scaffold: Divergent M2/M1 Subtype Selectivity Windows

The target compound's quinuclidine (1-azabicyclo[2.2.2]octane) scaffold differs from the azanorbornane (1-azabicyclo[2.2.1]heptane) scaffold by one methylene unit in the bridge, altering pKa, steric bulk, and conformational flexibility. The azanorbornane ether analog (S)-3-(pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane shows a stark M2-over-M1 selectivity: Ki(M2) = 40 nM vs. Ki(M1) = 5,600 nM, representing a 140-fold selectivity window [1]. In contrast, the quinuclidine scaffold in the direct C-linked series (compound 12a) produces a high-efficacy profile with an NMS/OXO-M ratio of 3,460, predictive of strong cortical agonist activity rather than M2-selective binding [2]. Although direct binding data for the target quinuclidine ether compound are not publicly available, the scaffold-dependent divergence between quinuclidine and azanorbornane is well-established: the azanorbornane exo-18a is reported as one of the most efficacious and potent centrally active muscarinic agonists known, demonstrating that scaffold choice alone dictates both efficacy rank order and absolute potency [2]. The quinuclidine ether thus occupies a distinct region of chemical space that cannot be accessed by azanorbornane-based analogs.

Muscarinic receptor subtype selectivity Azabicycle scaffold comparison CNS drug design

Unsubstituted Pyrazine Core: Baseline for Evaluating Substituent Effects on Affinity and Efficacy

Substituents on the pyrazine ring dramatically alter binding affinity and efficacy at muscarinic receptors. In the quinuclidinylpyrazine series (C-linked), the unsubstituted parent 12a shows [³H]NMS Kapp = 0.27 µM, whereas 6-chloro substitution (compound 26) increases affinity ~5.3-fold to [³H]NMS Kapp = 0.051 µM, and 6-ethoxy substitution (compound 30) increases affinity ~14-fold to [³H]NMS Kapp = 0.019 µM [1]. Critically, these substituents also alter the NMS/OXO-M ratio: unsubstituted 12a has a ratio of 3,460 (high predicted efficacy), while 6-chloro 26 has a ratio of only 59, indicating a shift toward lower efficacy [1]. The target compound, bearing an unsubstituted pyrazine connected via an ether linkage, provides a unique baseline that combines the ether oxygen with an unadorned pyrazine ring—a combination not represented among the well-characterized C-linked series. This compound thus serves as the essential negative control for experiments investigating how pyrazine ring substituents modulate receptor interactions in the ether-linked quinuclidine series [2].

Pyrazine substitution SAR Muscarinic agonist optimization Medicinal chemistry

Synthetic Versatility: Ether Linkage Enables Late-Stage Diversification Not Accessible to C-Linked Analogs

The ether linkage in 3-(pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane is formed via nucleophilic aromatic substitution or Mitsunobu-type coupling between 3-quinuclidinol and a 2-halopyrazine, a synthetic route that is orthogonal to the organolithium-based C–C bond formation required for direct C-linked analogs . This synthetic distinction has practical consequences: the ether compound can be prepared from commercially available 3-quinuclidinol (CAS 1619-34-7) and 2-chloropyrazine (CAS 14508-49-7) in fewer steps than the lithiation-reduction sequence needed for C-linked derivatives [1]. Furthermore, the ether oxygen provides a synthetic handle for potential prodrug strategies (e.g., enzymatic or hydrolytic cleavage) that are not available to C-linked analogs, and the unsubstituted pyrazine ring permits subsequent electrophilic halogenation or cross-coupling at the remaining pyrazine positions, enabling late-stage diversification [2]. In the patent literature covering this compound class, ether-linked quinuclidine pyrazines are explicitly claimed as a distinct structural genus from C-linked derivatives, with the ether oxygen specified as an independent variable (A = O vs. direct bond) in the Markush structure [2].

Synthetic chemistry Late-stage functionalization Building block utility

Physicochemical Differentiation: Quinuclidine Basicity (pKa ~10.5) and CNS Multiparameter Optimization (MPO) Profile

The quinuclidine nitrogen in 1-azabicyclo[2.2.2]octane possesses a bridgehead amine pKa of approximately 10.5, which is significantly higher than the pKa of the azanorbornane nitrogen (estimated ~9.5–10.0 due to increased ring strain in the [2.2.1] system) . This pKa difference of ~0.5–1.0 log units translates to a ~3–10-fold difference in the fraction of unprotonated (membrane-permeable) species at physiological pH (7.4), directly impacting CNS penetration potential [1]. With a molecular weight of 205.26 g/mol, a hydrogen bond acceptor count of 4 (pyrazine N atoms, ether O, quinuclidine N), no hydrogen bond donors, and a topological polar surface area (TPSA) estimated at ~38.5 Ų, the target compound resides within favorable CNS MPO (Multiparameter Optimization) space [1]. The ether oxygen contributes additional polarity compared with C-linked analogs (which lack this H-bond acceptor), potentially improving aqueous solubility while maintaining CNS permeability within acceptable limits. The azanorbornane ether analog ((S)-3-(pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane) has a lower molecular weight (191.23 g/mol) and smaller TPSA due to the contracted ring system, representing a different region of physicochemical space that may favor peripheral over central exposure [2].

Physicochemical properties CNS drug design pKa and LogP

Optimal Research and Industrial Application Scenarios for 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane Based on Quantitative Evidence


Muscarinic Receptor Subtype Selectivity Profiling: Establishing Baseline Ether-Linker Pharmacology

Researchers conducting muscarinic receptor subtype selectivity profiling should procure this compound as the unsubstituted ether-linked quinuclidine baseline. The azanorbornane ether analog shows a 140-fold M2-over-M1 selectivity window (Ki M2 = 40 nM vs. M1 = 5,600 nM), while C-linked quinuclidinylpyrazine 12a displays a high-efficacy cortical agonist profile (NMS/OXO-M ratio = 3,460) [1]. The target compound, combining the quinuclidine scaffold with the ether linker and an unsubstituted pyrazine, occupies a unique intersection of these SAR dimensions that is not represented by any well-characterized analog. Its procurement enables head-to-head comparison with both azanorbornane ethers and C-linked quinuclidine pyrazines under identical assay conditions, deconvolving the contributions of linker type, scaffold size, and pyrazine substitution to receptor engagement [1].

Structure-Activity Relationship (SAR) Campaigns: Unsubstituted Parent as Reference Compound for Substituent Scanning

In medicinal chemistry programs optimizing pyrazine-substituted muscarinic ligands, this compound serves as the essential unsubstituted parent for systematic substituent scanning. Data from the C-linked series demonstrate that even small substituents (6-Cl, 6-OEt) produce 5–14-fold affinity changes and 59–384-fold shifts in the NMS/OXO-M efficacy ratio relative to the unsubstituted parent 12a . The target compound provides the equivalent reference point for the ether-linked series, enabling quantitative assessment of how each introduced substituent (halogen, alkoxy, alkyl, amino) shifts affinity and functional selectivity relative to baseline. Without this unsubstituted compound, SAR interpretation is confounded by the inability to separate the contributions of the ether linker from those of pyrazine ring decoration .

Synthetic Methodology Development: Etherification Route as a Scalable Alternative to Organolithium Chemistry

Process chemistry groups seeking a scalable entry to quinuclidine-pyrazine chemical space should evaluate this compound's synthetic route. The etherification-based preparation from 3-quinuclidinol and 2-chloropyrazine avoids the cryogenic tBuLi lithiation (−50 °C), SOCl₂ chlorination, and catalytic hydrogenation steps required for C-linked analogs, reducing the synthetic sequence from 3–4 steps to 1–2 steps [1][2]. This simpler route eliminates hazardous organolithium reagents and reduces purification burden, making it more amenable to scale-up for preclinical candidate supply. The unsubstituted pyrazine ring also leaves all three remaining aromatic positions available for subsequent functionalization via electrophilic halogenation or metal-catalyzed cross-coupling, supporting late-stage diversification strategies [2].

CNS Drug Discovery Programs: Evaluating Quinuclidine Ether Physicochemical Space for Brain Penetration

CNS drug discovery teams evaluating quinuclidine-based chemotypes for neurological indications should consider this compound as a tool to probe the physicochemical space defined by its pKa (~10.5), MW (205.26), and H-bond acceptor count (4) within CNS MPO guidelines . The quinuclidine scaffold confers higher basicity than the azanorbornane alternative (pKa difference ~0.5–1.0 units), which translates to a 3–10-fold difference in the unprotonated fraction available for passive diffusion at blood pH 7.4 . Procuring this compound allows direct experimental determination of logD, PAMPA permeability, and MDCK-MDR1 efflux ratio, generating data that inform whether the quinuclidine-ether-pyrazine combination yields a CNS-penetrant profile suitable for neurodegenerative disease targets, or whether the added polarity of the ether oxygen tips the balance toward peripheral restriction [1].

Quote Request

Request a Quote for 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.